molecular formula C8H11NO B3229307 1-propyl-1H-pyrrole-3-carbaldehyde CAS No. 128600-69-1

1-propyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B3229307
CAS No.: 128600-69-1
M. Wt: 137.18 g/mol
InChI Key: LZILQGJJPDKITG-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Carbaldehydes in Heterocyclic Chemistry Research

Pyrrole carbaldehydes are esteemed intermediates in organic synthesis, serving as precursors to a multitude of more complex heterocyclic structures. mdpi.comnbinno.com The aldehyde functionality provides a reactive handle for a wide range of chemical transformations, including oxidation, reduction, and various carbon-carbon bond-forming reactions. nbinno.com This reactivity allows for the construction of diverse molecular architectures, which is of paramount importance in the fields of medicinal chemistry, materials science, and agrochemicals. For instance, pyrrole-2-carbaldehyde has been instrumental in the synthesis of the BODIPY family of fluorescent dyes. mdpi.com

The position of the carbaldehyde group on the pyrrole ring significantly influences its reactivity and the types of structures that can be accessed. While pyrrole-2-carbaldehydes have been extensively studied, their 3-substituted counterparts, such as 1H-pyrrole-3-carbaldehyde, offer alternative and often complementary synthetic pathways. uop.edu.pknbinno.com

Role of 1-Propyl-1H-pyrrole-3-carbaldehyde as a Key Synthon

This compound has emerged as a particularly useful synthon, a molecular fragment used in the synthesis of more complex molecules. The N-propyl group modulates the electronic properties and solubility of the molecule compared to its N-unsubstituted parent, 1H-pyrrole-3-carbaldehyde. This can be advantageous in certain synthetic applications, influencing reaction kinetics and product yields.

The presence of the aldehyde group at the C3 position allows for regioselective functionalization of the pyrrole ring, enabling the targeted synthesis of specific isomers. This control is crucial in the development of pharmaceuticals and other functional molecules where precise three-dimensional structure is critical for activity.

Overview of Research Trajectories for N-Substituted Pyrrole-3-Carbaldehydes

Research into N-substituted pyrrole-3-carbaldehydes is following several key trajectories. A major focus is the development of novel and efficient synthetic methodologies. researchgate.netrsc.org This includes the exploration of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step, often with high atom economy. researchgate.net For instance, efficient sequential multicomponent strategies have been developed for the synthesis of N-aryl pyrrole-3-carbaldehydes. researchgate.netrsc.org

Another significant area of investigation is the application of these compounds in medicinal chemistry. nbinno.comchemimpex.com Researchers are exploring the synthesis of N-substituted pyrrole-3-carbaldehyde derivatives as potential therapeutic agents, including their use as intermediates in the synthesis of drugs targeting neurological disorders. chemimpex.com The pyrrole scaffold is a known "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. researchgate.net

Furthermore, the unique electronic and photophysical properties of N-substituted pyrroles are being harnessed in the development of new materials, such as dyes and polymers. mdpi.com

PropertyValue
IUPAC Name This compound
CAS Number 128600-69-1
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Appearance Not specified, though related compounds are often white to brown solids. nbinno.com
Solubility Soluble in solvents like chloroform (B151607) and methanol (B129727). nbinno.com

Scope and Context of Current Academic Investigations

Current academic investigations into this compound and its analogues are diverse and interdisciplinary. Chemists are working to expand the synthetic toolbox for accessing these compounds and to broaden the scope of their applications. This includes the development of greener and more sustainable synthetic methods.

In the context of medicinal chemistry, studies are focused on synthesizing libraries of derivatives and evaluating their biological activities against various disease targets. nih.govmdpi.com The goal is to identify new lead compounds for drug discovery programs. The versatility of the pyrrole-3-carbaldehyde core allows for systematic modifications to be made to the molecular structure, enabling the exploration of structure-activity relationships.

The compound also serves as a valuable intermediate in the synthesis of more complex natural products and their analogues. The ability to introduce the this compound moiety into a larger molecular framework provides a powerful strategy for accessing novel chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-4-9-5-3-8(6-9)7-10/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZILQGJJPDKITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Propyl 1h Pyrrole 3 Carbaldehyde and Its Analogs

Classical and Established Synthetic Approaches

Traditional methods for synthesizing pyrrole (B145914) derivatives remain fundamental in organic chemistry. The Vilsmeier-Haack reaction is a prime example of a post-modification strategy, while the Paal-Knorr condensation is a classic method for building the pyrrole core itself.

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comorganic-chemistry.org The reaction employs a formylating agent, known as the Vilsmeier reagent, which is typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgnih.govchemtube3d.com For a substrate like 1-propylpyrrole, this reaction can be strategically manipulated to achieve the desired 3-carbaldehyde isomer.

A primary challenge in the formylation of N-substituted pyrroles is controlling the regioselectivity—that is, determining whether the formyl group attaches to the α-position (C2) or the β-position (C3). Pyrrole is an electron-rich heterocycle, and electrophilic substitution, such as formylation, preferentially occurs at the more nucleophilic α-position. thieme-connect.comrsc.org

However, the synthesis of the 3-carbaldehyde isomer can be favored by leveraging steric hindrance. Research has shown that the ratio of α- to β-formylated products is heavily influenced by steric factors. thieme-connect.comrsc.org By increasing the steric bulk on either the pyrrole's nitrogen substituent or the formylating reagent itself, the electrophilic attack is sterically hindered at the α-position, thereby promoting substitution at the less crowded β-position. thieme-connect.comresearchgate.net

A study on the formylation of various N-substituted pyrroles demonstrated that using sterically crowded formamides, such as N,N-diisopropylformamide or N,N-diphenylformamide, in place of the standard DMF, significantly increases the yield of the β-isomer (the 3-carbaldehyde). thieme-connect.com For instance, while formylation of N-methylpyrrole with DMF yields almost exclusively the 2-carbaldehyde, using N,N-diisopropylformamide results in a notable increase in the 3-carbaldehyde product. This effect is even more pronounced when the N-substituent on the pyrrole is bulky, such as a 2,6-dimethylphenyl group, which effectively shields the α-positions and directs formylation to C3. thieme-connect.com

Effect of Formylating Agent and N-Substituent on Regioselectivity of Pyrrole Formylation thieme-connect.com
N-Substituent of PyrroleFormylating AgentRatio of 2-carbaldehyde : 3-carbaldehyde
MethylN,N-Dimethylformamide (DMF)98 : 2
MethylN,N-Diisopropylformamide70 : 30
PhenylN,N-Dimethylformamide (DMF)97 : 3
PhenylN,N-Diphenylformamide35 : 65
2,6-DimethylphenylN,N-Dimethylformamide (DMF)15 : 85
2,6-DimethylphenylN,N-Diphenylformamide<1 : >99

The efficiency and outcome of the Vilsmeier-Haack reaction are also dependent on conditions such as temperature and the stoichiometry of the reagents. The Vilsmeier reagent is typically prepared at a low temperature (e.g., 0-10 °C) before the pyrrole substrate is introduced. The formylation reaction itself may then be conducted at room temperature or with gentle heating. ijpcbs.comnih.gov Microwave-assisted heating has also been shown to accelerate the reaction, reducing reaction times from hours to minutes. nih.gov The stoichiometry between the pyrrole, the formamide, and the dehydrating agent (e.g., POCl₃) must be carefully controlled to ensure efficient formation of the Vilsmeier reagent and subsequent formylation of the substrate.

The Paal-Knorr synthesis is a cornerstone method for constructing the pyrrole ring itself. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, such as propylamine, under neutral or weakly acidic conditions to form the corresponding N-substituted pyrrole. wikipedia.orgorganic-chemistry.org To synthesize 1-propyl-1H-pyrrole-3-carbaldehyde using this approach, one would first construct the 1-propylpyrrole core, which would then be subjected to a subsequent formylation reaction as described above.

The mechanism proceeds via the formation of a hemiaminal, followed by a cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring. wikipedia.org While the classic Paal-Knorr reaction can require harsh conditions like prolonged heating, numerous modern variations have been developed to improve its efficiency and environmental friendliness. rgmcet.edu.in These advancements include the use of various catalysts and alternative reaction media.

Recent research has demonstrated the utility of:

L-proline as an effective catalyst for the Paal-Knorr synthesis. rsc.org

Water as a green and suitable medium for the cyclocondensation reaction. researchgate.net

Lewis acids , such as iron(III) chloride, to catalyze the reaction under very mild conditions in water. organic-chemistry.org

Heterogeneous catalysts , like commercially available aluminas, which allow for high yields, solvent-free conditions, and catalyst recyclability. mdpi.com

Enzymes , showcasing a novel biocatalytic route to N-substituted pyrroles. nih.gov

Microwave irradiation and microdroplet chemistry to significantly accelerate the reaction. acs.org

Modern Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis
1,4-DicarbonylAmineCatalyst/ConditionsYieldReference
Hexane-2,5-dioneBenzylamineWater, 100°C96% researchgate.net
AcetonylacetoneAnilineCATAPAL 200 (Alumina), 60°C, Solvent-free97% mdpi.com
Hexane-2,5-dioneVarious primary aminesL-proline, Methanol (B129727), RefluxGood to excellent rsc.org
AcetonylacetoneVarious primary aminesα-amylase, 50°C60-99% nih.gov
AcetonylacetoneVarious primary aminesIsopropanol microdroplets, Room Temp83-99% acs.org

Vilsmeier-Haack Formylation Strategies for Pyrrole Ring Systems

Modern and Advanced Synthetic Strategies

To overcome the multi-step nature of classical approaches, modern synthetic chemistry emphasizes efficiency and atom economy, often through multicomponent reactions that build complex molecules in a single operation.

An effective MCR for the synthesis of N-substituted pyrrole-3-carbaldehydes has been developed, involving a sequential one-pot process. researchgate.netrsc.orgnih.gov The strategy employs an amine (e.g., propylamine), an aldehyde, and succinaldehyde (B1195056). The reaction proceeds via a proline-catalyzed direct Mannich reaction-cyclization sequence between the succinaldehyde and an imine (formed in situ from the amine and the other aldehyde). This is followed by an oxidation step, using a mild oxidant like 2-iodoxybenzoic acid (IBX), to aromatize the intermediate pyrroline (B1223166) to the final pyrrole-3-carbaldehyde product. researchgate.netrsc.org

This method is highly versatile, and while many published examples focus on N-aryl derivatives, the protocol is applicable to N-alkyl amines as well, providing a direct and powerful pathway to compounds such as this compound. researchgate.netrsc.org

Multicomponent Reaction (MCR) Approaches to Pyrrole-3-carbaldehydes

One-Pot Sequential Multicomponent Reactions via In Situ Aldimine Generation

A highly efficient and straightforward method for the synthesis of N-substituted pyrrole-3-carbaldehydes involves a one-pot sequential multicomponent reaction. This approach combines the in situ formation of aldimines with a subsequent cyclization and oxidation sequence, offering a streamlined process that avoids the isolation of intermediates.

One notable example is a metal-free, one-pot sequential multicomponent protocol that utilizes the in situ generation of an imine from an aldehyde and an amine. rsc.orgresearchgate.netresearchgate.netrsc.org This is followed by a proline-catalyzed direct Mannich reaction-cyclization with succinaldehyde, and the sequence is completed by an IBX (2-iodoxybenzoic acid)-mediated oxidative aromatization. rsc.orgresearchgate.netresearchgate.netrsc.org This method is advantageous as it proceeds under mild and non-toxic conditions, providing good yields for a variety of substrates. rsc.org The practical utility of this procedure has been demonstrated on a gram scale. rsc.orgrsc.org

The reaction is initiated by the condensation of an aromatic or heteroaromatic aldehyde with a primary amine to form an aldimine in situ. Concurrently, succinaldehyde reacts with proline to generate an enamine. These two transient species then undergo a direct Mannich reaction, followed by cyclization and dehydration to form a pyrrolidine (B122466) intermediate. The final step is the oxidation of the pyrrolidine ring to the aromatic pyrrole, driven by the mild oxidant IBX. researchgate.net

The scope of this reaction is broad, accommodating a range of aromatic and heteroaromatic aldehydes, as well as various primary amines, including those with electron-donating and electron-withdrawing substituents. rsc.org

Table 1: Examples of N-Arylpyrrole-3-carbaldehydes Synthesized via One-Pot Sequential Multicomponent Reaction researchgate.netrsc.org

AldehydeAmineProductYield (%)
BenzaldehydeAniline1-Phenyl-1H-pyrrole-3-carbaldehyde82
4-MethoxybenzaldehydeAniline1-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde85
4-ChlorobenzaldehydeAniline1-(4-Chlorophenyl)-1H-pyrrole-3-carbaldehyde80
2-NaphthaldehydeAniline1-(Naphthalen-2-yl)-1H-pyrrole-3-carbaldehyde78
Thiophene-2-carbaldehydeAniline1-(Thiophen-2-yl)-1H-pyrrole-3-carbaldehyde75
Proline-Catalyzed Mannich Reaction-Cyclization Sequences

Proline catalysis is a powerful tool in organic synthesis, particularly for the construction of chiral molecules and heterocyclic systems. In the context of pyrrole-3-carbaldehyde synthesis, proline plays a crucial role in facilitating a cascade reaction sequence involving a Mannich reaction and subsequent cyclization.

An efficient method for synthesizing N-arylpyrrole-3-carbaldehydes employs a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated aldimines. rsc.orgresearchgate.net This reaction is a key part of the one-pot sequential multicomponent reaction described previously, but it can also be considered as a distinct synthetic strategy. The use of proline as an organocatalyst is advantageous due to its low toxicity, ready availability, and ability to promote the reaction with high efficiency. nih.gov

The proposed mechanism involves the initial formation of an enamine from the reaction of succinaldehyde with proline. researchgate.netnih.gov This enamine then acts as a nucleophile, attacking an in situ generated imine (from an aldehyde and an amine) in a direct Mannich reaction. researchgate.netnih.gov The resulting Mannich adduct undergoes intramolecular cyclization and dehydration, ultimately leading to the formation of the pyrrole ring after an oxidation step. researchgate.net This methodology has been successfully applied to the synthesis of a variety of N-aryl and N-heteroaryl pyrrole-3-carbaldehydes in moderate to good yields. nih.gov

Table 2: Proline-Catalyzed Synthesis of N-Arylpyrrole-3-carbaldehydes nih.gov

AldehydeAmineCatalystOxidantYield (%)
4-NitrobenzaldehydeAnilineL-ProlineIBX76
4-Bromobenzaldehyde4-MethoxyanilineL-ProlineIBX88
Indole-3-carbaldehydeAnilineL-ProlineIBX72
Pyridine-4-carbaldehydeAnilineL-ProlineIBX65
Furan-2-carbaldehyde4-ChloroanilineL-ProlineIBX70
Catalyst-Free and Solvent-Free Annulation Methods

In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free reaction conditions are highly desirable. For the synthesis of N-substituted pyrroles, a straightforward and environmentally benign method involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various primary amines under neat conditions. researchgate.netresearchgate.net

This reaction, a variation of the Paal-Knorr synthesis, proceeds by heating a mixture of the amine and 2,5-dimethoxytetrahydrofuran. The latter serves as a stable precursor to succinaldehyde. Under thermal conditions, 2,5-dimethoxytetrahydrofuran eliminates methanol to generate the reactive 1,4-dicarbonyl compound, which then undergoes condensation with the primary amine to form the pyrrole ring. This method is notable for its operational simplicity, high atom economy, and the avoidance of potentially toxic catalysts and solvents. researchgate.net The reaction has been shown to be effective for a wide range of aromatic and aliphatic amines, affording the corresponding N-substituted pyrroles in excellent yields. researchgate.netresearchgate.net While this method typically produces symmetrically substituted pyrroles, it provides a direct route to N-propylpyrrole, a key structural element of the target compound.

Table 3: Catalyst-Free and Solvent-Free Synthesis of N-Substituted Pyrroles researchgate.net

AmineProductYield (%)
Aniline1-Phenyl-1H-pyrrole94
4-Methylaniline1-(p-Tolyl)-1H-pyrrole92
4-Methoxyaniline1-(4-Methoxyphenyl)-1H-pyrrole90
Benzylamine1-Benzyl-1H-pyrrole88
n-Propylamine1-Propyl-1H-pyrrole85

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of complex organic molecules, including substituted pyrroles. These methods often proceed with high efficiency and selectivity under mild reaction conditions.

Palladium-Catalyzed Sonogashira Coupling followed by Annulation

A facile and efficient protocol for the synthesis of 1,2,4-substituted pyrroles involves a palladium-catalyzed Sonogashira coupling followed by an acid-catalyzed cyclization. organic-chemistry.org This two-step, one-pot approach utilizes readily available starting materials and provides access to a diverse range of pyrrole derivatives.

The reaction sequence commences with the Sonogashira coupling of an N-(2-bromoallyl)amine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex, such as PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst like CuI. organic-chemistry.org The resulting enyne intermediate is then subjected to an acid-catalyzed cyclization to afford the corresponding pyrrole. For substrates bearing electron-withdrawing groups, which can render the cyclization challenging, the use of a Lewis acid catalyst such as gallium(III) triflate has been shown to significantly improve the yield of the final pyrrole product. organic-chemistry.org

Table 4: Synthesis of 1,2,4-Substituted Pyrroles via Sonogashira Coupling and Annulation organic-chemistry.org

N-(2-bromoallyl)amineAlkyneCatalyst/AcidProductYield (%)
N-(2-bromoallyl)butan-1-aminePhenylacetylenePdCl2(PPh3)2/CuI, H+1-Butyl-4-methyl-2-phenyl-1H-pyrrole82
N-(2-bromoallyl)anilinePhenylacetylenePdCl2(PPh3)2/CuI, H+4-Methyl-1,2-diphenyl-1H-pyrrole75
N-(2-bromoallyl)butan-1-amine1-OctynePdCl2(PPh3)2/CuI, H+1-Butyl-2-hexyl-4-methyl-1H-pyrrole78
N-(2-bromoallyl)aniline4-EthynylanisolePdCl2(PPh3)2/CuI, Ga(OTf)31-(4-Methoxyphenyl)-4-methyl-2-phenyl-1H-pyrrole85
Electro-Oxidative Annulation Techniques

Electrosynthesis has emerged as a powerful and environmentally friendly tool in organic chemistry, often allowing for transformations to occur without the need for chemical oxidants. The electro-oxidative annulation of primary amines with aldehydes or ketones provides a general and practical protocol for the synthesis of polysubstituted pyrroles. rsc.orgresearchgate.net

This method is typically carried out in an undivided cell under external oxidant-free conditions. rsc.orgresearchgate.net For instance, the reaction of arylacetaldehydes with primary amines can smoothly furnish β-substituted pyrroles. rsc.org Similarly, the electro-oxidative intermolecular annulation of 1,3-dicarbonyl compounds and primary amines also yields polysubstituted pyrroles. nih.gov A key intermediate in these transformations is often an in situ generated enamine, which undergoes further oxidation and cyclization to form the pyrrole ring. nih.gov This technique has been successfully extended to the gram-scale synthesis of these heterocyclic compounds. rsc.org

Table 5: Electro-Oxidative Synthesis of Polysubstituted Pyrroles rsc.orgresearchgate.net

AmineAldehyde/KetoneElectrolyteProductYield (%)
AnilinePhenylacetaldehydenBu4NBF41,4-Diphenyl-1H-pyrrole79
BenzylaminePhenylacetaldehydenBu4NBF41-Benzyl-4-phenyl-1H-pyrrole72
n-PropylaminePhenylacetaldehydenBu4NBF41-Propyl-4-phenyl-1H-pyrrole65
Aniline1,3-Diphenylpropane-1,3-dioneLiClO41,2,5-Triphenyl-1H-pyrrole85
Metal Catalyst Applications in One-Pot Methods

One-pot syntheses that employ metal catalysts are highly valuable for their efficiency and ability to construct complex molecules from simple precursors in a single operation. Various transition metals have been utilized in one-pot methodologies to afford substituted pyrroles.

Palladium catalysis has been successfully applied in a [4+1] annulation reaction of α-alkenyl-dicarbonyl compounds with unprotected primary amines to produce highly substituted pyrroles. mdpi.com This cascade reaction, catalyzed by Pd(TFA)2, proceeds in moderate to excellent yields with oxygen as the terminal oxidant under mild conditions. mdpi.com

Titanium-catalyzed multicomponent reactions have also been developed for pyrrole synthesis. For example, a [2+2+1] Ti-catalyzed reaction provides a single-step route to polysubstituted pyrroles. nih.gov More recently, this methodology has been extended to the use of alkynylboranes and alkynylstannanes, which allows for the synthesis of 2-boryl or 2-stannyl substituted pyrroles. These intermediates can then undergo further functionalization, such as Suzuki coupling, in a one-pot sequential fashion to yield 2-arylpyrroles. nih.gov

Furthermore, earth-abundant and inexpensive metals like iron have been employed as catalysts. An iron-catalyzed Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides in water offers a practical and economical route to N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org

Table 6: Metal-Catalyzed One-Pot Synthesis of Substituted Pyrroles

Metal CatalystReactant 1Reactant 2ProductYield (%)Reference
Pd(TFA)2α-alkenyl-dicarbonylPrimary amineHighly substituted pyrrole45-85 mdpi.com
TiCl4AlkynylboraneIsocyanide2-Boryl substituted pyrrole50-70 nih.gov
FeCl32,5-DimethoxytetrahydrofuranPrimary amineN-Substituted pyrrole74-95 organic-chemistry.org

Synthesis from α-Diazocarbonyl Compounds

An efficient, one-pot synthesis for substituted pyrroles, including analogs of this compound, has been developed utilizing α-diazocarbonyl compounds. beilstein-journals.orgnih.gov This methodology involves the rhodium(II) acetate-catalyzed reaction of an α-diazocarbonyl compound, such as diazomalonaldehyde, with a vinyl ether to form a dihydrofuran intermediate in situ. beilstein-journals.orgnih.gov Subsequent reaction of this intermediate with a primary amine, like propylamine, in the presence of glacial acetic acid, affords the corresponding N-substituted pyrrole-3-carbaldehyde. beilstein-journals.orgnih.gov

The reaction commences with the catalytic treatment of α-diazocarbonyl compounds, for instance, ethyl 2-diazoacetoacetate, 3-diazopentane-2,4-dione, or diazomalonaldehyde, with rhodium(II) acetate (B1210297) in the presence of butyl vinyl ether. nih.gov This step generates the corresponding 3-carbonyl-dihydrofurans. nih.gov The subsequent addition of a primary amine to the reaction mixture leads to the formation of the pyrrole ring. beilstein-journals.orgnih.gov The process is generally carried out in a one-pot fashion, which is advantageous for its operational simplicity and efficiency. beilstein-journals.orgnih.gov The yields of the substituted pyrroles are reported to be moderate to good. beilstein-journals.orgnih.gov

This approach offers a convergent and atom-economical route to polysubstituted pyrroles, starting from readily available precursors. nih.gov The use of α-diazocarbonyl compounds is a cornerstone of this strategy, enabling a variety of chemical transformations. nih.govnih.gov

Reactant 1Reactant 2CatalystProductYield
DiazomalonaldehydeButyl vinyl ether, PropylamineRhodium(II) acetateThis compoundModerate to Good
Ethyl 2-diazoacetoacetateButyl vinyl ether, Primary amineRhodium(II) acetateSubstituted pyrrole-3-carboxylateModerate to Good
3-Diazopentane-2,4-dioneButyl vinyl ether, Primary amineRhodium(II) acetateSubstituted 3-acetylpyrroleModerate to Good

Formylation of N-Allenylpyrroles

While direct formylation of pyrrole typically yields the 2-carbaldehyde derivative, achieving substitution at the 3-position often requires alternative strategies. One such method involves the formylation of N-allenylpyrroles. Although direct examples for this compound are not detailed, the principle can be applied to its synthesis. The Vilsmeier-Haack reaction, a widely used formylation method, can be directed to the C3 position of the pyrrole ring by using sterically demanding formamides. researchgate.net This regioselectivity is influenced by the steric hindrance of both the N-substituent on the pyrrole and the formylating agent. researchgate.net

Regioselective Functionalization Strategies Applied to this compound Scaffolds

Once the this compound scaffold is obtained, further functionalization can be achieved through various regioselective strategies.

Directed Electrophilic Substitution

The pyrrole ring is susceptible to electrophilic substitution. The presence of the N-propyl group and the C3-aldehyde group influences the regioselectivity of these reactions. While electrophilic substitution on unsubstituted pyrrole preferentially occurs at the C2 position, the existing substituents on the this compound ring will direct incoming electrophiles to the remaining vacant positions (C2, C4, or C5). The specific outcome depends on the nature of the electrophile and the reaction conditions. For example, halogenation can be directed to specific positions on the pyrrole ring.

Cross-Coupling Reactions of Halogenated Pyrrole-3-Carbaldehydes

A powerful strategy for introducing a wide range of substituents onto the pyrrole ring involves the cross-coupling of halogenated pyrrole-3-carbaldehydes. chemicalbook.com For instance, a halogen atom can be introduced at a specific position on the this compound ring, which can then participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This allows for the introduction of aryl, heteroaryl, or vinyl groups.

A relevant example is the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, an intermediate for the drug Vonoprazan. chemicalbook.com This synthesis involves the bromination of a protected 1H-pyrrole-3-carbaldehyde with N-bromosuccinimide (NBS), followed by a Suzuki coupling reaction with 2-fluorophenylboronic acid. chemicalbook.com A similar sequence could be applied to a 1-propyl-substituted analog.

Halogenated PyrroleCoupling PartnerCatalystProduct
Halogenated this compoundArylboronic acidPalladium catalystAryl-substituted this compound
Halogenated this compoundOrganostannanePalladium catalystOrganostannyl-substituted this compound
Halogenated this compoundAlkenePalladium catalystAlkenyl-substituted this compound

Aldehyde Group Protection and Deprotection Strategies

The aldehyde group in this compound is a reactive functional group that may need to be protected during certain synthetic transformations on the pyrrole ring. The protection of aldehydes is a common strategy in organic synthesis to prevent their interference with other reagents. libretexts.org

A common method for protecting aldehydes is the formation of acetals. libretexts.org This is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. The resulting acetal (B89532) is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents. libretexts.org Deprotection, or the removal of the protecting group to regenerate the aldehyde, is usually accomplished by treatment with aqueous acid. libretexts.org

Protecting GroupProtection ReagentDeprotection Condition
AcetalAlcohol/Diol, Acid catalystAqueous acid
Silyl Ether (of the corresponding alcohol)Chlorotrialkylsilane, BaseAqueous acid or Fluoride ion

Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of synthesizing this compound and its analogs, several green chemistry principles can be applied.

One-pot and multicomponent reactions are highly desirable as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. nih.govrsc.org The synthesis of pyrroles from α-diazocarbonyl compounds is an example of an efficient one-pot process. beilstein-journals.orgnih.gov Similarly, multicomponent reactions that bring together three or more reactants in a single step to form the desired product are inherently more atom-economical and environmentally friendly. researchgate.net

The use of hazardous reagents and catalysts is a significant concern. ntu.edu.sg Efforts are being made to replace toxic catalysts and reagents with more environmentally friendly alternatives. ntu.edu.sg For instance, the development of catalyst-free protocols or the use of heterogeneous catalysts that can be easily recovered and reused are active areas of research. researchgate.net The choice of solvent is also crucial; replacing volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact of a synthesis. researchgate.net

The synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde via a one-pot method from 2-(2-fluorobenzoyl)malononitrile highlights a greener approach by avoiding the separation of intermediates and reducing waste. google.com This method is described as environmentally friendly and cost-effective, making it suitable for industrial production. google.com

Reactivity and Transformation Pathways of 1 Propyl 1h Pyrrole 3 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group at the 3-position of the pyrrole (B145914) ring is a key site for a diverse range of chemical transformations, enabling the synthesis of a wide array of more complex molecules.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in 1-propyl-1H-pyrrole-3-carbaldehyde is electrophilic and thus susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. libretexts.org A variety of nucleophiles, including organometallic reagents and cyanide ions, can participate in these additions, leading to the formation of new carbon-carbon bonds.

For instance, the reaction with Grignard reagents or organolithium compounds would introduce an alkyl or aryl group, resulting in the corresponding secondary alcohol. Similarly, the addition of hydrogen cyanide, typically in the presence of a catalytic amount of base, yields a cyanohydrin. These reactions are fundamental in extending the carbon framework of the molecule.

While specific data for this compound is not extensively documented, the general reactivity of aromatic aldehydes in nucleophilic additions is well-established. The following table provides illustrative examples of nucleophilic addition reactions on similar aromatic aldehydes.

Table 1: Examples of Nucleophilic Addition Reactions on Aromatic Aldehydes

Aldehyde Substrate Nucleophile Product Yield (%) Reference
Benzaldehyde Ethylmagnesium bromide 1-Phenyl-1-propanol ~80 General Textbook Knowledge
4-Methoxybenzaldehyde Phenylmagnesium bromide (4-Methoxyphenyl)(phenyl)methanol ~85 General Textbook Knowledge

Schiff Base Formation and Subsequent Reactions

This compound readily reacts with primary amines to form imines, commonly known as Schiff bases. redalyc.org This condensation reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule.

Schiff bases are versatile intermediates in their own right and can undergo a variety of subsequent transformations. For example, they can be reduced to form secondary amines or be utilized in cycloaddition reactions. The formation of Schiff bases is a crucial step in the synthesis of many biologically active compounds and ligands for metal complexes.

The following table illustrates the formation of Schiff bases from various aldehydes and amines, demonstrating the general applicability of this reaction.

Table 2: Examples of Schiff Base Formation

Aldehyde Amine Schiff Base Product Conditions Yield (%) Reference
Salicylaldehyde Aniline 2-((Phenyl)imino)methyl)phenol Ethanol, reflux >90 General Textbook Knowledge
4-Nitrobenzaldehyde Benzylamine N-(4-Nitrobenzylidene)-1-phenylmethanamine Toluene, reflux ~85 peerj.com

Oxidative Transformations and Cleavages

The aldehyde group of this compound can be oxidized to a carboxylic acid using a variety of oxidizing agents. nbinno.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and milder reagents such as silver oxide (Ag2O). The resulting 1-propyl-1H-pyrrole-3-carboxylic acid is a valuable synthetic intermediate.

Under more vigorous oxidative conditions, cleavage of the pyrrole ring can occur. However, selective oxidation of the aldehyde group is a well-established and synthetically useful transformation.

Table 3: Oxidative Transformations of Aldehydes

Aldehyde Oxidizing Agent Product Yield (%) Reference
1H-Pyrrole-3-carbaldehyde Potassium permanganate 1H-Pyrrole-3-carboxylic acid Not specified nbinno.com
Benzaldehyde Silver(I) oxide Benzoic acid High General Textbook Knowledge

Wittig Reactions for Alkene Formation

The Wittig reaction provides a powerful and versatile method for the conversion of the aldehyde group in this compound into an alkene. masterorganicchemistry.comlibretexts.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. A key advantage of the Wittig reaction is the unambiguous placement of the newly formed double bond. libretexts.org

The nature of the substituents on the ylide can influence the stereoselectivity of the reaction, allowing for the preferential formation of either the (E)- or (Z)-alkene. mnstate.edu A study on a similar pyrrole carboxaldehyde demonstrated its successful use in a Wittig reaction for one-carbon homologation. clockss.org

Table 4: Examples of Wittig Reactions with Aromatic Aldehydes

Aldehyde Wittig Reagent Alkene Product Yield (%) Reference
9-Anthraldehyde Benzyltriphenylphosphonium chloride trans-9-(2-Phenylethenyl)anthracene Not specified mnstate.edu
4-Nitrobenzaldehyde (Carbethoxymethylene)triphenylphosphorane Ethyl 4-nitrocinnamate High umass.edu

Condensation and Polymerization Reactions

This compound can undergo condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in a reaction known as the Knoevenagel condensation. wikipedia.org This reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond. A study on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with various phenyl acetonitriles in ionic liquids demonstrated good to excellent yields of the corresponding acrylonitriles. rsc.orgrsc.org

Furthermore, under certain conditions, pyrrole derivatives can undergo polymerization. The polymerization of pyrrole and its derivatives can be achieved through chemical or electrochemical methods, leading to the formation of conductive polymers. google.com The presence of the aldehyde group could potentially influence the polymerization process and the properties of the resulting polymer.

Table 5: Knoevenagel Condensation of a Pyrrole Carbaldehyde

Pyrrole Carbaldehyde Active Methylene Compound Product Catalyst Yield (%) Reference
1H-Pyrrole-2-carbaldehyde Phenylacetonitrile 3-Phenyl-2-(1H-pyrrol-2-yl)acrylonitrile Piperidine in [BMIM][Br] up to 98 rsc.orgrsc.org
1H-Pyrrole-2-carbaldehyde 4-Chlorophenylacetonitrile 2-(4-Chlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile Piperidine in [BMIM][Br] up to 98 rsc.orgrsc.org

Reactions Involving the Pyrrole Ring System

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, the presence of the electron-withdrawing 3-carbaldehyde group deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole. Electrophilic attack on pyrrole typically occurs at the C2 or C5 position due to the greater stabilization of the resulting cationic intermediate. onlineorganicchemistrytutor.comyoutube.com In 3-substituted pyrroles, the incoming electrophile is directed to the C5 and C2 positions.

The N-propyl group, being an electron-donating group, slightly activates the ring, but this effect is generally outweighed by the deactivating effect of the aldehyde.

Reactions such as halogenation, nitration, and acylation are possible, though they may require more forcing conditions than for simple pyrroles. For example, bromination of pyrrole derivatives can be achieved using reagents like N-bromosuccinimide.

Pyrroles can also participate as the 4π-electron component in cycloaddition reactions, such as [4+2] (Diels-Alder) and [4+3] cycloadditions, although the aromaticity of the pyrrole ring must be overcome. thieme-connect.de The electron-withdrawing nature of the 3-carbaldehyde group would be expected to decrease the reactivity of the pyrrole ring as a diene in these reactions.

Formation of Diverse Derivatives and Analogs

This compound belongs to the larger class of N-substituted pyrrole-3-carbaldehydes, which are synthesized through several established routes. The classic Paal-Knorr reaction, involving the condensation of a primary amine with a 1,4-dicarbonyl compound, is a foundational method for preparing N-substituted pyrroles. nih.govnih.gov Subsequent formylation, often via the Vilsmeier-Haack reaction using sterically hindered formamides to favor C-3 substitution, yields the target aldehyde. researchgate.net

More contemporary approaches include efficient one-pot, multi-component reactions. These strategies can, for example, combine an amine, an aldehyde, and succinaldehyde (B1195056) with a proline catalyst and an oxidant to generate N-substituted pyrrole-3-carbaldehydes in a single, streamlined process. researchgate.net The versatility of these methods allows for the synthesis of a wide array of derivatives with different N-substituents, as illustrated in the table below.

Table 1: Examples of N-Substituted Pyrrole-3-carbaldehydes

Compound Name N-Substituent Molecular Formula
This compound Propyl C₈H₁₁NO
1-Methyl-1H-pyrrole-3-carbaldehyde sigmaaldrich.com Methyl C₆H₇NO
1-tert-Butyl-1H-pyrrole-3-carbaldehyde sigmaaldrich.com tert-Butyl C₉H₁₃NO
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde bldpharm.com Cyclopentyl C₁₀H₁₃NO

This table is interactive. Click on the headers to sort.

The electron density can be further adjusted:

Increasing Electron Withdrawal: Introducing additional electron-withdrawing groups, such as a nitro group at the C-5 position via electrophilic nitration, would further decrease the electron density of the pyrrole ring.

These modifications are critical for fine-tuning the chemical and physical properties of the molecule, which is a key strategy in developing new materials and potential pharmaceutical agents. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 1-propyl-1H-pyrrole-3-carbaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR are essential for mapping the proton environments and the carbon framework.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) for this compound in a solvent like deuterochloroform (CDCl₃) are based on the analysis of its constituent parts: the N-propyl group and the pyrrole-3-carbaldehyde core.

The aldehydic proton is the most deshielded, appearing as a singlet at a very downfield position, typically around 9.7-9.8 ppm, due to the strong electron-withdrawing effect of the oxygen atom. The protons on the pyrrole (B145914) ring exhibit characteristic shifts for a 1,3-disubstituted pattern. The proton at the C2 position (H-2) is expected to be a triplet (or more complex multiplet due to coupling with H-5 and H-4) around 7.4 ppm. The H-5 proton, adjacent to the nitrogen, would likely appear around 6.8 ppm, while the H-4 proton would be found at a similar chemical shift, around 6.6 ppm.

The N-propyl group protons show signals in the aliphatic region. The methylene (B1212753) protons attached directly to the nitrogen (N-CH₂) are expected to appear as a triplet around 3.9-4.0 ppm. The adjacent methylene protons (-CH₂-) would show a sextet around 1.8 ppm, and the terminal methyl protons (-CH₃) would appear as a triplet at the most upfield position, around 0.9 ppm.

Interactive Data Table: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CHO9.75s (singlet)-
H-27.40t (triplet)~1.5-2.0
H-56.80t (triplet)~2.5
H-46.60dd (doublet of doublets)~2.5, 1.5
N-CH₂-3.95t (triplet)~7.3
-CH₂-1.80sextet~7.4
-CH₃0.90t (triplet)~7.5

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, expected around 185 ppm. The pyrrole ring carbons have distinct chemical shifts: C3 (bearing the aldehyde) is expected around 130 ppm, while the α-carbons (C2 and C5) are typically found in the 120-128 ppm range. The β-carbon C4 would appear further upfield, around 110 ppm.

For the N-propyl group, the carbon attached to the nitrogen (N-C) is anticipated around 49 ppm. The central methylene carbon is expected at approximately 24 ppm, and the terminal methyl carbon would be the most shielded, appearing around 11 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C HO185.0
C3130.0
C2128.5
C5121.0
C4110.0
N-C H₂-49.0
-C H₂-24.0
-C H₃11.2

While ¹H and ¹³C NMR confirm the basic structure, advanced 2D NMR techniques are necessary to unambiguously assign all signals and to study the molecule's preferred shape (conformation).

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons. Key correlations would be observed between the N-CH₂ protons and the central -CH₂- protons of the propyl group, and between the central -CH₂- and the terminal -CH₃ protons. It would also show correlations between the pyrrole ring protons (H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for definitively assigning the carbon signals based on the more easily assigned proton signals. For example, it would link the proton signal at ~3.95 ppm to the carbon signal at ~49.0 ppm (N-CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different parts of the molecule. For instance, the aldehydic proton (~9.75 ppm) would show a correlation to the C3 and C4 carbons of the pyrrole ring, confirming the position of the aldehyde group. The N-CH₂ protons would show correlations to the C2 and C5 carbons of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, which is key for conformational analysis. For this compound, a NOESY experiment could reveal the preferred orientation of the propyl chain relative to the pyrrole ring by showing spatial correlations between the N-CH₂ protons and the H-2 and H-5 protons of the ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₈H₁₁NO. The exact mass can be calculated from the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O).

HRMS analysis using a technique like Electrospray Ionization (ESI) would show a prominent ion for the protonated molecule, [M+H]⁺. The measured mass of this ion would be compared to the calculated mass to confirm the elemental composition with high confidence.

Interactive Data Table: HRMS Data

FormulaSpeciesCalculated Mass (m/z)
C₈H₁₁NO[M+H]⁺138.09134
C₈H₁₁NO[M+Na]⁺160.07328

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, identifies the functional groups present in a molecule by measuring the vibration of chemical bonds.

For this compound, the IR spectrum would show several characteristic absorption bands. The most prominent and diagnostic band would be the strong C=O (carbonyl) stretch of the aldehyde group, expected in the region of 1660-1680 cm⁻¹. Other key vibrations include:

Aldehyde C-H stretch: A pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C-H stretch: Bands appearing above 3000 cm⁻¹ (typically ~3100-3150 cm⁻¹) corresponding to the C-H bonds on the pyrrole ring.

Aliphatic C-H stretch: Strong bands just below 3000 cm⁻¹ (typically ~2870-2960 cm⁻¹) from the C-H bonds of the propyl group.

Pyrrole Ring Vibrations: C=C and C-N stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ region.

C-H Bending: Vibrations for C-H bending would be observed at lower frequencies.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
Aldehyde (CHO)C=O Stretch1670Strong
Aldehyde (CHO)C-H Stretch2820, 2720Weak-Medium
Pyrrole RingC-H Stretch> 3100Medium
Propyl Group (CH₃, CH₂)C-H Stretch2870 - 2960Strong
Pyrrole RingC=C / C-N Stretch1400 - 1600Medium-Strong

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. elte.hu

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals information about its conjugated system. The molecule contains chromophores—specifically, the pyrrole ring and the carbonyl group—which are responsible for absorbing UV radiation. tanta.edu.eg

Two main types of electronic transitions are expected for this compound: π → π* and n → π* transitions. uzh.ch

π → π transitions:* These are typically high-energy transitions that involve promoting an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system formed by the pyrrole ring and the aldehyde group gives rise to strong absorptions, usually in the near-UV region (200-400 nm). elte.hu For pyrrole itself, the π → π* transition results in a calculated band gap of around 2.9 eV. researchgate.net

n → π transitions:* These lower-energy transitions involve promoting an electron from a non-bonding orbital (the lone pair on the aldehyde oxygen) to a π* antibonding orbital. uzh.ch These transitions result in weaker absorption bands at longer wavelengths, often in the 270-300 nm range for carbonyl compounds. masterorganicchemistry.com

The position and intensity (molar absorptivity, ε) of these absorption maxima (λmax) are sensitive to the solvent polarity. In polar solvents, n → π* transitions typically undergo a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic (red) shift. tanta.edu.eg

Table 3: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected λmax (nm)ChromophoreExpected Intensity (ε)
π → π200 - 250Pyrrole Ring / Conjugated SystemHigh
n → π270 - 300Carbonyl Group (C=O)Low

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the precise three-dimensional structure of a molecule in its crystalline solid state, including bond lengths, bond angles, and intermolecular packing.

While specific crystallographic data for this compound is not available, the molecular geometry can be predicted based on data from similar structures. The central pyrrole ring is expected to be largely planar. The aldehyde group attached at the C3 position would also tend to lie in the same plane to maximize conjugation with the ring.

The bond lengths and angles would conform to standard values for sp² and sp³ hybridized atoms. For example, the C=O double bond of the aldehyde would be approximately 1.21 Å, while the C-N and C-C bonds within the pyrrole ring would exhibit lengths intermediate between single and double bonds due to aromatic delocalization. The N-propyl group introduces a flexible aliphatic chain, with C-C single bond lengths around 1.54 Å and tetrahedral bond angles of approximately 109.5° at the sp³ carbon atoms. The bond connecting the propyl group to the pyrrole nitrogen would allow for rotational freedom.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. rsc.org For this compound, the primary forces would be van der Waals interactions and potentially weak hydrogen bonds.

Computational and Theoretical Investigations of 1 Propyl 1h Pyrrole 3 Carbaldehyde

Electronic Properties and Reactivity Analysis

Conceptual DFT Descriptors for Reactivity Prediction

Conceptual Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of chemical systems. By calculating various electronic descriptors, it is possible to understand how a molecule will interact with other reagents. For 1-propyl-1H-pyrrole-3-carbaldehyde, these descriptors help in elucidating its chemical behavior.

Fukui functions are another set of local reactivity descriptors derived from conceptual DFT. They indicate the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would likely show that the C2 and C5 positions of the pyrrole (B145914) ring are most susceptible to electrophilic attack, a common reactivity pattern for pyrroles. Conversely, the carbonyl carbon of the aldehyde group would be the primary site for nucleophilic attack.

A computational analysis of a related compound, (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde, demonstrated how DFT can be used to calculate a range of reactivity descriptors, providing a framework for how such an analysis would be applied to this compound. asrjetsjournal.org

Table 1: Predicted Trends in Conceptual DFT Descriptors for this compound

DescriptorPredicted Effect of N-Propyl GroupPredicted Effect of C3-Carbaldehyde Group
Ionization Potential (I)DecreaseIncrease
Electron Affinity (A)DecreaseIncrease
Electronegativity (χ)DecreaseIncrease
Chemical Hardness (η)DecreaseVariable
NucleophilicityIncreaseDecrease
ElectrophilicityDecreaseIncrease

This table presents predicted qualitative trends based on the known electronic effects of the substituent groups.

Electrophilicity Index Studies

The electrophilicity index (ω), a global reactivity descriptor, quantifies the electrophilic power of a molecule. It is calculated from the electronic chemical potential and chemical hardness. A higher value of ω indicates a greater capacity to accept electrons.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations can map the potential energy surface of a reaction, allowing for the identification of the lowest energy pathway from reactants to products. This includes the characterization of transition state structures, which are critical for understanding reaction kinetics.

For this compound, mechanistic studies could focus on various reactions, such as electrophilic substitution on the pyrrole ring or nucleophilic addition to the carbonyl group. For example, in a Vilsmeier-Haack formylation reaction to synthesize a related dicarbaldehyde, computational modeling could identify the transition state for the electrophilic attack of the Vilsmeier reagent on the pyrrole ring. Studies on the cycloaddition reactions of pyrrolin-2-one derivatives have successfully used DFT to elucidate the regio- and stereoselectivities of the process, a methodology that could be applied to reactions involving this compound. researchgate.net

Conformational Landscape Analysis

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

For this compound, the key flexible bonds are the N-C bond of the propyl group and the C-C bond connecting the aldehyde group to the pyrrole ring. Computational methods can be used to rotate these bonds and calculate the energy of each conformation, thereby generating a conformational landscape. This analysis would reveal the most stable conformers and the energy barriers between them. The orientation of the propyl group and the aldehyde group relative to the pyrrole ring can influence steric hindrance and the accessibility of reactive sites. Studies on substituted prolines have demonstrated the significant impact of substituents on the conformational preferences of a five-membered ring, providing a parallel for the expected conformational behavior of this compound. nih.govnih.gov

Molecular Dynamics (MD) Simulations in Chemical Systems

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into processes such as solvation, conformational changes, and interactions with other molecules.

In the context of this compound, MD simulations could be employed to study its behavior in different solvents. For example, simulations in an aqueous solution could reveal the hydrogen bonding patterns between the aldehyde oxygen and water molecules. bohrium.com Furthermore, if this molecule were to be investigated as a potential ligand for a biological target, MD simulations could be used to model its binding to a protein's active site, providing information on the stability of the complex and the key intermolecular interactions. Such simulations have been successfully used to study the inhibitory mechanisms of pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com

Structural Effects and Regiochemistry Prediction

The substituents on the pyrrole ring play a crucial role in determining the regiochemistry of its reactions. Computational methods can predict the most likely site of reaction by analyzing the electronic and steric properties of the molecule.

For this compound, the N-propyl group is an activating, ortho-, para-directing group (directing to C2 and C5), while the C3-carbaldehyde is a deactivating, meta-directing group (directing to C5 relative to its own position). Computational methods, such as calculating electrostatic potential maps and frontier molecular orbital densities, can provide a quantitative prediction of the most reactive sites for electrophilic substitution. It is generally expected that electrophilic attack will preferentially occur at the C5 position, which is activated by the N-propyl group and is the least deactivated position by the aldehyde group. Computational studies on the regioselectivity of electrophilic aromatic substitution on various heteroaromatic systems have shown high predictive accuracy. acs.org

Applications in Advanced Organic Synthesis and Materials Chemistry

1-Propyl-1H-pyrrole-3-carbaldehyde as a Versatile Building Block in Organic Synthesis

This compound is a functionally rich N-substituted pyrrole (B145914) that serves as a valuable and versatile building block in modern organic synthesis. The strategic placement of the propyl group on the nitrogen atom and a carbaldehyde (formyl) group at the C3 position of the pyrrole ring imparts a unique combination of reactivity and physical properties. The pyrrole core is a key structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. rsc.orguctm.edunih.gov The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.

The aldehyde functionality at the C3 position of this compound is a key feature that enables its use as a precursor for synthesizing complex, fused heterocyclic systems. This aldehyde group can readily participate in a variety of condensation and cyclization reactions. For instance, it can react with active methylene (B1212753) compounds in Knoevenagel condensations, or with phosphorus ylides in Wittig-type reactions to extend the carbon framework.

Furthermore, it serves as a crucial synthon for constructing fused ring systems of medicinal importance. Methodologies have been developed for the synthesis of N-arylpyrrole-3-carbaldehydes which can then be used to create diverse bioactive scaffolds like pyrroloquinolines and pyrrolo-phenanthridines. rsc.org The aldehyde group is instrumental in these transformations, acting as an electrophilic site for intramolecular or intermolecular cyclizations. This strategic positioning allows chemists to build elaborate polycyclic structures centered around the pyrrole nucleus, demonstrating the compound's role as a cornerstone for complex molecular design.

While this compound is itself an N-substituted pyrrole derivative, its true utility lies in its role as a starting point for a vast library of other, more complex N-substituted pyrroles. The synthesis of the initial N-substituted pyrrole core is often achieved through classic methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, propylamine. uctm.edunih.gov More sustainable and novel methods, including enzyme-catalyzed reactions and reactions using biosourced materials, have also been developed for creating N-alkyl pyrroles. nih.govacs.org

Once the this compound scaffold is obtained, typically through a regioselective formylation reaction such as the Vilsmeier-Haack reaction, the aldehyde group becomes the focal point for further diversification. researchgate.net This group can be:

Oxidized to a carboxylic acid, which can then be converted into esters, amides, or other acid derivatives.

Reduced to a primary alcohol, providing a site for etherification or esterification.

Converted to an imine or oxime, which can undergo further reactions or serve as ligands.

Used in reductive amination to introduce secondary or tertiary amine functionalities.

Each of these transformations yields a new N-substituted pyrrole derivative with distinct chemical properties, all originating from the versatile this compound intermediate.

The development of diverse molecular scaffolds is a central goal in medicinal chemistry and materials science. This compound is an exemplary platform for generating such diversity. The term "scaffold" refers to a core molecular structure upon which various functional groups can be appended. The combination of the stable, aromatic pyrrole ring, the lipophilic N-propyl group, and the highly reactive C3-aldehyde makes this compound an ideal starting scaffold.

Synthetic strategies allow for the selective functionalization at different positions of the pyrrole ring, though the aldehyde at C3 provides the most direct route for diversification. Multi-component reactions (MCRs) have been highlighted as an efficient, atom-economical, and environmentally friendly approach to generate libraries of new chemical entities based on the pyrrole framework. researchgate.net By leveraging the reactivity of the aldehyde, chemists can introduce a wide range of substituents and build molecular complexity in a controlled and efficient manner, leading to scaffolds with tailored electronic, steric, and bioactive properties. nih.gov

Interactive Table: Reactions for Scaffold Diversification
Reaction TypeReagent(s)Resulting Functional GroupPotential Applications
OxidationKMnO₄, CrO₃Carboxylic Acid (-COOH)Amide/Ester synthesis, Drug conjugation
ReductionNaBH₄, LiAlH₄Alcohol (-CH₂OH)Ether synthesis, Linker for polymers
Reductive AminationR₂NH, NaBH₃CNAmine (-CH₂NR₂)Introduction of basic centers, Salt formation
Wittig ReactionPh₃P=CHRAlkene (-CH=CHR)Carbon chain extension, Polymer synthesis
Knoevenagel CondensationCH₂(CN)₂, baseDicyanovinyl groupSynthesis of dyes, Michael acceptors

Role in the Synthesis of Potentially Bioactive Molecules

The pyrrole heterocycle is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. uctm.edunih.govmdpi.com

This compound and its analogues are significant intermediates in the discovery and development of new pharmaceutical agents. mdpi.com The aldehyde group is a precursor for functional groups commonly found in bioactive molecules. For example, the reduction of a cyano group (a precursor to the aldehyde) on a pyrrole ring to form the carbaldehyde has been demonstrated as a key step in the synthesis of antituberculosis drug candidates. mdpi.com

The N-propyl group can modulate the lipophilicity of the molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). By modifying the N-alkyl substituent and elaborating the C3-aldehyde, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a series of compounds to optimize their therapeutic potential. Analogous structures, such as 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, are known intermediates for potent drugs, highlighting the importance of this class of compounds in pharmaceutical pipelines. jnchsd.com Pyrrole-based building blocks are frequently used in the synthesis of complex molecules like DNA minor-groove binders and enzyme inhibitors. nih.govresearchgate.netnih.gov

Understanding the structure-reactivity relationship of this compound is crucial for its effective use in targeted synthesis. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. edurev.inwikipedia.org However, the aldehyde group at the C3 position is electron-withdrawing, which deactivates the ring towards further electrophilic attack compared to unsubstituted pyrrole.

Applications in Materials Science Research

Precursors for Functionalized Polymers and Conjugated Systems

This compound serves as a versatile precursor for the synthesis of functionalized polymers and conjugated systems. The presence of the N-propyl group enhances the solubility and processability of the resulting polymers, a significant advantage over the often intractable parent polypyrrole. The aldehyde functionality provides a convenient handle for post-polymerization modification or for the creation of well-defined polymer architectures through specific condensation reactions.

The polymerization of N-substituted pyrroles can be achieved through electrochemical methods, leading to the formation of conductive polymer films. The N-propyl group influences the electrochemical properties of the monomer and the resulting polymer. Generally, N-alkylation can affect the oxidation potential of the pyrrole monomer and the planarity and conjugation length of the polymer chain, which in turn dictates the electronic and optical properties of the material.

Table 1: Representative Properties of Polymers Derived from N-Alkyl Pyrroles

MonomerPolymerization MethodResulting PolymerKey Properties
N-propylpyrroleElectrochemicalPoly(N-propylpyrrole)Good solubility in organic solvents, stable in the doped and undoped states, lower conductivity than unsubstituted polypyrrole.
N-hexylpyrroleElectrochemicalPoly(N-hexylpyrrole)Enhanced processability, steric hindrance from the alkyl chain can affect interchain interactions and conductivity.

This table presents generalized data based on trends observed for N-alkylated polypyrroles to illustrate the impact of the N-propyl group.

Furthermore, the aldehyde group on the pyrrole ring can be utilized to create more complex conjugated systems. For instance, it can undergo condensation reactions with various nucleophiles to form Schiff bases, which can then be polymerized to yield conjugated polymers with unique optoelectronic properties. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of the N-propyl-pyrrole-3-carbaldehyde moiety can tune the bandgap and energy levels of the conjugated polymer.

Ligand Chemistry: Formation of Coordination Complexes with Metal Ions

The aldehyde functionality of this compound is a key feature that allows it to act as a precursor for a wide range of ligands, particularly Schiff base ligands. These ligands are synthesized through the condensation reaction of the aldehyde with a primary amine. The resulting Schiff base, containing an imine (-C=N-) linkage, can then coordinate with various metal ions to form stable coordination complexes.

The pyrrole nitrogen and the imine nitrogen of the Schiff base ligand can act as donor atoms, allowing for the formation of chelate rings with the metal ion, which enhances the stability of the complex. The N-propyl group on the pyrrole ring can influence the steric and electronic environment around the metal center, thereby affecting the geometry and properties of the resulting coordination complex.

Schiff base complexes of transition metals derived from pyrrole aldehydes have been studied for their interesting magnetic, electronic, and catalytic properties. The specific metal ion and the nature of the amine used in the Schiff base formation determine the final structure and properties of the complex.

Table 2: Representative Spectroscopic Data for Schiff Base Metal Complexes Derived from Pyrrole Aldehydes

Metal IonLigand Typeν(C=N) IR (cm⁻¹)Electronic Transitions (nm)
Cu(II)Bidentate (N,N)~1620~330, ~450, ~540
Ni(II)Bidentate (N,N)~1615~320, ~480
Co(II)Bidentate (N,N)~1610~340, ~500, ~600
Zn(II)Bidentate (N,N)~1625~310 (Ligand-based)

This table provides typical spectroscopic data for Schiff base complexes derived from pyrrole aldehydes, illustrating the coordination of the imine nitrogen to the metal center, as evidenced by the shift in the C=N stretching frequency and the appearance of d-d electronic transitions for the transition metal ions.

These coordination complexes have potential applications in catalysis, sensing, and as models for biological systems. The ability to tune the properties of the complex by modifying the substituents on the pyrrole ring, such as the N-propyl group, makes this compound a valuable component in the design of functional metal-organic materials.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research will likely focus on developing novel and sustainable routes to 1-propyl-1H-pyrrole-3-carbaldehyde and its derivatives.

Current synthetic strategies often rely on classical methods which may involve harsh reaction conditions or the use of hazardous reagents. nbinno.com A promising area of exploration is the application of multi-component reactions (MCRs). researchgate.net MCRs offer an atom-economical approach to complex molecules in a single step, minimizing waste and improving efficiency. researchgate.net For instance, a one-pot synthesis of N-arylpyrrole-3-carbaldehydes has been developed using a proline-catalyzed Mannich reaction-cyclization sequence. researchgate.net Adapting such methodologies to synthesize this compound by utilizing propyl amine could be a key research focus.

Furthermore, the use of greener solvents and catalysts will be crucial. Research into reactions that can be performed in water or bio-based solvents, or even under solvent-free conditions, will be highly valuable. polimi.it Microwave-assisted synthesis has also shown potential for accelerating reaction times and improving yields in the synthesis of pyrrole (B145914) derivatives. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Multi-component Reactions (MCRs) Atom economy, reduced waste, single-step synthesis. researchgate.netAdapting existing MCRs for N-propyl substitution.
Green Solvents/Catalysts Reduced environmental impact, improved safety. polimi.itExploring aqueous or bio-based solvent systems.
Microwave-Assisted Synthesis Faster reaction times, potentially higher yields. nih.govOptimization of microwave parameters for synthesis.
Continuous Flow Synthesis Enhanced scalability, safety, and in-situ reaction monitoring. nbinno.comnih.govDevelopment of flow protocols for the synthesis of this compound.

Exploration of Undiscovered Reactivity Profiles

The aldehyde functionality and the electron-rich pyrrole ring in this compound suggest a rich and varied reactivity profile that is yet to be fully explored. nbinno.com Future research should aim to uncover novel transformations and reaction pathways.

The aldehyde group is a versatile handle for a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. nbinno.com Investigating its participation in novel C-C bond-forming reactions, such as aldol (B89426) or Knoevenagel condensations with a wider range of partners, could lead to the synthesis of diverse and complex molecular architectures.

The pyrrole ring itself can undergo electrophilic substitution reactions. nbinno.com A systematic study of these reactions on the this compound core, exploring the directing effects of the N-propyl and C3-formyl groups, would provide valuable insights for the targeted synthesis of polysubstituted pyrroles. Furthermore, the potential for this compound to participate in cycloaddition reactions or to be a precursor for the synthesis of fused heterocyclic systems warrants investigation. mdpi.com

Advanced Computational Modeling for Property Prediction and Design

In silico methods are becoming increasingly indispensable in chemical research. Advanced computational modeling can provide profound insights into the electronic structure, reactivity, and potential applications of this compound, guiding experimental efforts and accelerating discovery.

Density Functional Theory (DFT) calculations can be employed to predict various properties, including its heat of formation, bond dissociation energies, and spectroscopic characteristics. researchgate.net Such studies can help in understanding the thermodynamic and kinetic stability of the molecule and its derivatives. researchgate.net

Furthermore, computational modeling can be used to predict the outcomes of chemical reactions, elucidating reaction mechanisms and identifying potential transition states. This can aid in the design of more efficient synthetic routes and in understanding the regioselectivity of reactions on the pyrrole ring. For instance, modeling the interaction of this compound with biological targets could help in the rational design of new drug candidates.

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT) Prediction of electronic structure, stability, and spectroscopic properties. researchgate.netUnderstanding of thermodynamic and kinetic stability.
Molecular Dynamics (MD) Simulations Study of conformational dynamics and interactions with other molecules.Insights into binding modes with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity or physical properties.Design of new derivatives with enhanced properties.

Integration into Complex Multistep Synthesis Strategies

The unique structural features of this compound make it an attractive building block for the synthesis of more complex and biologically active molecules. biosynth.com Its integration into multistep synthesis strategies is a promising area for future research.

Pyrrole-3-carbaldehydes are valuable intermediates in the synthesis of natural products and pharmaceuticals. nbinno.com For example, they can serve as precursors for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. researchgate.net The development of efficient methods to convert this compound into key intermediates for the total synthesis of complex natural products would be a significant contribution.

Moreover, the aldehyde group can be readily transformed into other functional groups, allowing for its use in a variety of coupling reactions to build larger molecular frameworks. nbinno.com Exploring its utility in cascade reactions, where multiple bonds are formed in a single operation, could lead to highly efficient and elegant synthetic strategies.

Potential for Applications in Emerging Chemical Technologies

The versatile nature of this compound suggests its potential for application in a range of emerging chemical technologies.

In materials science, pyrrole-containing polymers are known for their conducting properties. The aldehyde functionality of this compound could be utilized to create novel functionalized polymers with tailored electronic and optical properties. chemimpex.comchemimpex.com These materials could find applications in sensors, organic electronics, and coatings. chemimpex.comchemimpex.com

In the field of agrochemicals, pyrrole derivatives have shown promise as insecticides and herbicides. chemimpex.comnih.gov The specific substitution pattern of this compound could be a starting point for the development of new and more effective crop protection agents. chemimpex.com

Furthermore, the compound's structure could be incorporated into the design of novel flavor and fragrance compounds, leveraging the unique sensory properties often associated with pyrrole derivatives. chemimpex.comchemimpex.com

Technology AreaPotential ApplicationResearch Focus
Materials Science Development of conducting polymers, functional coatings. chemimpex.comchemimpex.comPolymerization of this compound and characterization of the resulting materials.
Agrochemicals Design of new insecticides and herbicides. chemimpex.comnih.govSynthesis and biological evaluation of derivatives for pesticidal activity.
Flavor and Fragrance Creation of novel aroma compounds. chemimpex.comchemimpex.comSensory evaluation of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 1-propyl-1H-pyrrole-3-carbaldehyde?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A representative protocol (adapted from analogous pyrrole carbaldehydes) includes:

  • Step 1: Reacting pyrrole derivatives (e.g., pyrrole acetophenone) with propyl aldehyde in ethanol under basic conditions (e.g., NaOH) to form intermediates.
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Critical Parameters: Reaction time (12–24 hrs), temperature (reflux at ~78°C), and stoichiometric ratios of reagents (1:1.2 aldehyde:ketone).
    For validation, monitor reaction progress using TLC and confirm purity via melting point analysis .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • FTIR: Identify aldehyde C=O stretch (~1700 cm⁻¹) and pyrrole N–H vibrations (~3400 cm⁻¹).
  • NMR: Use 1H^1H NMR to confirm propyl chain integration (δ 0.8–1.6 ppm for CH3_3/CH2_2) and aldehyde proton (δ ~9.8 ppm). 13C^{13}C NMR resolves carbonyl carbon (δ ~190 ppm).
  • Mass Spectrometry (MS): ESI-MS or EI-MS for molecular ion [M+H]+^+ verification.
  • X-ray Crystallography: Employ SHELX software for structure refinement if single crystals are obtained. Validate bond lengths/angles against DFT-optimized models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) vs. ethanol; DMF may enhance reactivity but complicate purification.
  • Catalyst Optimization: Compare K2_2CO3_3, NaOH, or phase-transfer catalysts (e.g., TBAB) for base-mediated reactions.
  • Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs reflux).
  • Workflow: Design a fractional factorial experiment (DoE) to assess variable interactions. Monitor yield via HPLC or 1H^1H NMR integration .

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron data (≤1.0 Å) to resolve electron density for the propyl chain and aldehyde group.
  • Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen atom positioning.
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC Mercury for packing analysis.
  • Case Study: For a derivative with disordered propyl groups, use PART instructions in SHELXL to model alternative conformers .

Q. What strategies are effective in evaluating the bioactivity of this compound against microbial targets?

Methodological Answer:

  • Enzyme Assays: Target enoyl-ACP reductase (e.g., FabI in S. aureus) using NADH depletion assays (monitor absorbance at 340 nm).
  • MIC Determination: Perform broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
  • In Silico Docking: Use AutoDock Vina to predict binding modes to active sites. Compare with known inhibitors (e.g., triclosan).
  • SAR Analysis: Synthesize analogs with varied substituents (e.g., halogenation at pyrrole C-5) to correlate structure with activity .

Q. How should researchers address contradictory data regarding substituent effects on the aldehyde group’s reactivity in pyrrole carbaldehydes?

Methodological Answer:

  • Comparative Studies: Synthesize derivatives with electron-withdrawing (e.g., NO2_2) vs. donating (e.g., OCH3_3) groups. Monitor aldehyde reactivity via Schiff base formation kinetics.
  • Spectroscopic Validation: Use 13C^{13}C-NMR to track electronic effects on carbonyl carbon chemical shifts.
  • Computational Analysis: Perform DFT calculations (e.g., Gaussian 09) to quantify substituent Hammett σ values and correlate with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.